![molecular formula C17H18Cl2N2O2 B562918 2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide CAS No. 698357-92-5](/img/structure/B562918.png)
2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide
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Description
“2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide” is a derivative of Diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) . It is used as an anti-inflammatory agent and has been tested against bacteria, displaying high activity .
Synthesis Analysis
New diclofenac derivatives containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol, were synthesized. The structures of the new compounds were established based on spectral and elemental analysis . A new series of 2-[2-(2,6-dichloroanilino)phenyl]-N’-[(substituted phenyl)methylidene]acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activity .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H18Cl2N2O2 . The molecular weight is 353.24300 .
Chemical Reactions Analysis
The new synthesized compounds were tested against anti-inflammatory agents and exhibited high activity as expected . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available. The molecular weight is 353.24300 .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are responsible for producing prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
The compound acts by inhibiting the effect of COX enzymes . This inhibition results in a decrease in the production of prostaglandins , thereby reducing inflammation and pain.
Biochemical Pathways
The affected biochemical pathway is the prostaglandin synthesis pathway . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effect of this disruption is a reduction in inflammation and pain signaling.
Pharmacokinetics
The compound is 100% absorbed after oral administration compared to intravenous (IV) administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of diclofenac absorption. There is usually a delay in the onset of absorption of 1 to 45 hours and a reduction in peak plasma levels of less than 20% .
Result of Action
The molecular and cellular effects of the compound’s action are a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain signaling, providing relief from symptoms associated with conditions like arthritis .
properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)10-11-9-12(23-3)7-8-15(11)20-17-13(18)5-4-6-14(17)19/h4-9,20H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEYHXNPKZCUAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=CC(=C1)OC)NC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652545 |
Source
|
Record name | 2-[2-(2,6-Dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
698357-92-5 |
Source
|
Record name | 2-[2-(2,6-Dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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